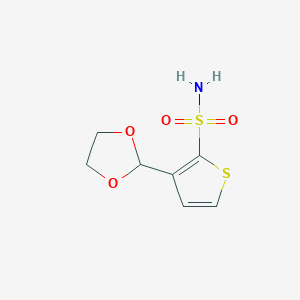
3-(1,3-Dioxolan-2-yl)thiophene-2-sulfonamide
Cat. No. B2979830
Key on ui cas rn:
103011-39-8
M. Wt: 235.27
InChI Key: ZMUFMHACHQMTOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04659369
Procedure details


To 5 ml of liquified ammonia gas dissolved in 50 ml of tetrahydrofuran was added dropwise with stirring and cooling 12.7 g of 3-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride. After stirring overnight at ambient temperature, the tetrahydrofuran was removed in vacuo, water was added to the residue and the mixture was extracted twice with 75 ml of methylene chloride. After washing the combined methylene chloride extracts with water, drying over magnesium sulfate, filtering off the drying agent and evaporation of the methylene chloride, an oily solid residue was obtained. This was chromatographed through silica gel using 1:1 ethyl acetate-hexanes as eluant (Rf 0.35). Evaporation of the solvent mixture yielded 2.2 g of the desired product, as a waxy solid. Infrared absorption spectra showed peaks at 3360, 3260, 1340 and 1140 cm-1, consistent for a primary sulfonamide. Mass spectrum analysis: calc. 235, found 234 (Mass-1H).


Quantity
12.7 g
Type
reactant
Reaction Step Two

Name
Identifiers


|
REACTION_CXSMILES
|
[NH3:1].[O:2]1[CH2:6][CH2:5][O:4][CH:3]1[C:7]1[CH:11]=[CH:10][S:9][C:8]=1[S:12](Cl)(=[O:14])=[O:13]>O1CCCC1>[O:2]1[CH2:6][CH2:5][O:4][CH:3]1[C:7]1[CH:11]=[CH:10][S:9][C:8]=1[S:12]([NH2:1])(=[O:14])=[O:13]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
N
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
12.7 g
|
|
Type
|
reactant
|
|
Smiles
|
O1C(OCC1)C1=C(SC=C1)S(=O)(=O)Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring overnight at ambient temperature
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the tetrahydrofuran was removed in vacuo, water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to the residue
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted twice with 75 ml of methylene chloride
|
WASH
|
Type
|
WASH
|
|
Details
|
After washing the combined methylene chloride
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
drying over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtering off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the drying agent and evaporation of the methylene chloride
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
an oily solid residue was obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This was chromatographed through silica gel using 1:1 ethyl acetate-hexanes as eluant (Rf 0.35)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporation of the solvent mixture
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1C(OCC1)C1=C(SC=C1)S(=O)(=O)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.2 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
